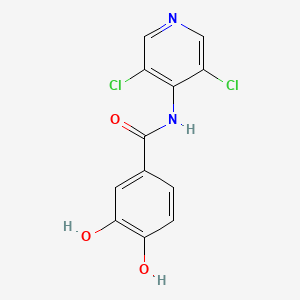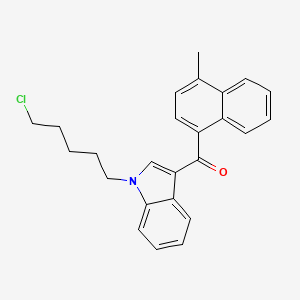
JWH-122 N-(5-chloropentyl) analog
Overview
Description
“JWH-122 N-(5-chloropentyl) analog” is a synthetic cannabinoid that was first synthesized in 2008 by John W. Huffman at Clemson University. It is a member of the JWH family of compounds, which are synthetic cannabinoids used for scientific research purposes. The molecular formula of this compound is C25H24ClNO .
Molecular Structure Analysis
The molecular structure of “JWH-122 N-(5-chloropentyl) analog” is characterized by a molecular formula of C25H24ClNO . It has an average mass of 389.917 Da and a monoisotopic mass of 389.154633 Da .
Physical And Chemical Properties Analysis
“JWH-122 N-(5-chloropentyl) analog” has a density of 1.2±0.1 g/cm3, a boiling point of 596.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . Its enthalpy of vaporization is 88.9±3.0 kJ/mol, and it has a flash point of 314.5±25.9 °C . The compound has a molar refractivity of 116.8±0.5 cm3 .
Scientific Research Applications
Metabolism and Detection : Jang et al. (2014) investigated the major metabolites of JWH-122 to distinguish its intake from related compounds. They found that N-5-hydroxylated JWH-122 metabolite was a primary metabolite of MAM-2201, a related compound, while N-4-hydroxylated JWH-122 metabolite was predominant in JWH-122 metabolism (Jang et al., 2014).
In Vitro and In Vivo Metabolisms : De Brabanter et al. (2013) explored the phase I and phase II metabolisms of JWH-122 using in vitro and in vivo models. Their findings showed various metabolites, including hydroxylation on the naphthalene and indole moieties, and concluded that all in vivo formed metabolites were excreted conjugated as glucuronide or sulfate (De Brabanter et al., 2013).
Receptor Bioassay for Potency Analysis : Noble et al. (2018) applied an activity-based receptor bioassay to investigate the in vitro potency of indole- and indazole-based synthetic cannabinoids at CB1 and CB2 receptors. They found that the addition of a chlorine atom enhanced the potency at CB1 compared with bromo and iodo analogs (Noble et al., 2018).
Identification in Herbal Incenses : Ernst et al. (2011) identified JWH-122 as the active component in "Lava red" herbal incense. They provided a complete dataset of the physico-chemical properties of JWH-122 for easy detection in trace amounts (Ernst et al., 2011).
Impact of ω-Halogenation on Metabolism : Davidsen et al. (2019) studied the impact of ω-halogenation on the metabolism and apparent intrinsic hepatic clearance of JWH-122. They recommended analytical targets for consumption detection and noted that ω-halogenation with larger halogens might increase intrinsic hepatic stability (Davidsen et al., 2019).
Pharmacological Effects in Humans : Martínez et al. (2021) conducted an observational study to evaluate the acute pharmacological effects of JWH-122 and JWH-210 in humans. They observed significant increases in blood pressure and heart rate following JWH-122 self-administration (Martínez et al., 2021).
Differentiation of Methylated Indole Ring Regioisomers : Belal et al. (2018) differentiated methylated indole ring regioisomers of JWH-007, a related compound, which is significant for the analysis of JWH-122 and its analogs (Belal et al., 2018).
Mechanism of Action
Target of Action
The primary targets of [1-(5-chloropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone, also known as JWH-122 N-(5-chloropentyl) analog, are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
JWH-122 N-(5-chloropentyl) analog is a synthetic cannabinoid that potently activates the CB1 and CB2 receptors . It binds to these receptors and mimics the effects of naturally occurring cannabinoids. This interaction leads to a series of changes in the signaling pathways within the cell, resulting in the compound’s biological effects .
Pharmacokinetics
It’s known that the compound undergoes various metabolic transformations, including hydroxylation. These metabolic processes can affect the compound’s bioavailability and its overall effects on the body.
Result of Action
The activation of CB1 and CB2 receptors by JWH-122 N-(5-chloropentyl) analog can lead to various molecular and cellular effects, depending on the specific tissues and cells where these receptors are expressed. For example, in the nervous system, activation of these receptors can modulate neurotransmitter release, affecting various neurological processes .
properties
IUPAC Name |
[1-(5-chloropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKPPIQCXPTZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017792 | |
| Record name | MAM-2201 N-(5-chloropentyl) analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1445578-25-5 | |
| Record name | JWH-122 N-(5-chloropentyl) analog | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445578255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAM-2201 N-(5-chloropentyl) analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-122 N-(5-CHLOROPENTYL) ANALOG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22GGZ1S2LF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(R)-2,2/'-BIS(DIPHENYLPHOSPHINO)-1,1/'-BINAPHTHYL]BIS(2-METHYLALLYL)RUTHENIUM(II)](/img/no-structure.png)
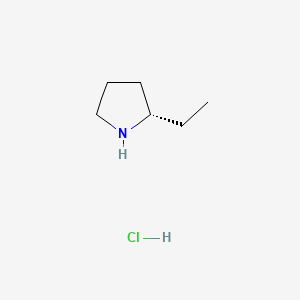
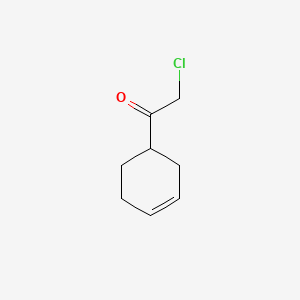


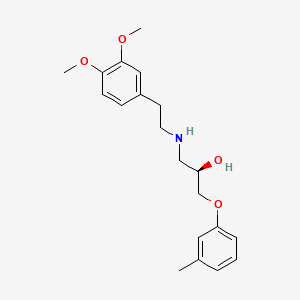
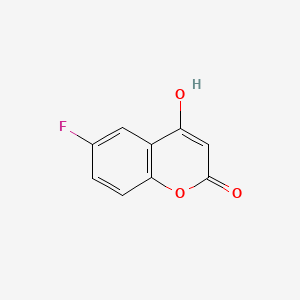
![3-[3-(Propan-2-yl)oxaziridin-2-yl]propanoic acid](/img/structure/B592589.png)



